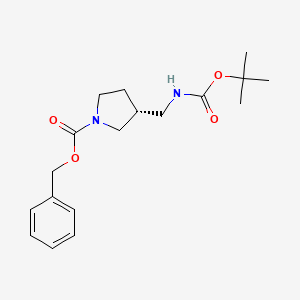

(R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

benzyl (3R)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-11-15-9-10-20(12-15)17(22)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSINUHYHRQZEB-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Pyrrolidine Scaffolds in Modern Organic Synthesis

Chiral pyrrolidine (B122466) scaffolds are five-membered nitrogen-containing heterocyclic rings that are ubiquitous in medicinal chemistry and organic synthesis. nih.govnih.gov Their significance stems from their widespread presence in natural products, particularly alkaloids, and a multitude of FDA-approved drugs. nih.gov The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is highly advantageous for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govontosight.ai

The pyrrolidine nucleus is a core component of the amino acid proline, which is frequently used as a building block for chiral compounds and as an organocatalyst in stereoselective reactions. nih.govmdpi.comunibo.it This has led to the development of a vast library of pyrrolidine-based organocatalysts that are instrumental in asymmetric transformations, enabling the synthesis of complex molecules with high enantiomeric purity. mdpi.comunibo.it Furthermore, pyrrolidine derivatives are widely employed as chiral ligands for transition metals and as effective controllers in asymmetric synthesis, highlighting their versatile role in constructing complex molecular architectures. nih.govmdpi.com The structural and pharmacokinetic properties of pyrrolidines make them one of the most common and desirable N-heterocyclic moieties in drug design. nih.gov

Overview of N Protected Chiral Pyrrolidines As Synthetic Intermediates

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. N-protected chiral pyrrolidines are versatile synthetic intermediates that allow for the sequential and regioselective modification of the pyrrolidine (B122466) scaffold. chemimpex.commdpi.com The use of protecting groups, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups found in (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine, is a cornerstone of modern synthetic strategy.

These protecting groups offer several advantages:

Stability: They are stable under a wide range of reaction conditions, allowing for transformations on other parts of the molecule.

Orthogonality: Boc and Cbz groups can be removed under different conditions. The Boc group is typically cleaved with acid (e.g., trifluoroacetic acid), while the Cbz group is removed by hydrogenolysis. This orthogonality is crucial for the selective deprotection and functionalization of the two different nitrogen atoms in a molecule like this compound.

Improved Handling: Protection can alter the physical properties of a molecule, such as solubility and crystallinity, often making purification easier. nih.gov

The presence of two distinct amine protecting groups in this compound makes it a highly valuable building block. It enables chemists to introduce different substituents onto the ring nitrogen and the side-chain nitrogen in a controlled, stepwise manner, facilitating the efficient construction of complex target molecules. chemimpex.com

Stereochemical Importance of the R Configuration in R 1 Cbz 3 Boc Aminomethyl Pyrrolidine

Enantioselective Synthesis Strategies from Chiral Precursors

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For this compound, ensuring the correct stereochemistry at the C3 position is paramount. This is primarily achieved through strategies that either start with an already chiral molecule or introduce the desired chirality during the formation of the pyrrolidine ring.

Utilization of Chiral Pool Starting Materials (e.g., Pyrrolidine-3-carboxylic acid derivatives)

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. For the synthesis of this compound, derivatives of proline and pyrrolidine-3-carboxylic acid are particularly relevant starting points. mdpi.com

A common strategy involves starting with (R)-pyrrolidine-3-carboxylic acid. The synthesis of the target molecule from this precursor would logically proceed through the following key transformations:

N-Protection: The secondary amine of the pyrrolidine ring is first protected with a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting (R)-pyrrolidine-3-carboxylic acid with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base.

Carboxylic Acid Reduction: The carboxylic acid moiety at the C3 position is then reduced to a primary alcohol.

Functional Group Interconversion: The resulting alcohol is converted into a leaving group, such as a tosylate or mesylate, and subsequently displaced by a nitrogen-containing nucleophile, like azide (B81097).

Reduction and Boc Protection: The azide is then reduced to a primary amine, which is subsequently protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

A similar, well-documented industrial process for a related piperidine (B6355638) analog highlights the practical application of this chiral pool approach. In a patented method, N-Cbz-3-piperidinecarboxylic acid undergoes chiral resolution, followed by amidation, Hofmann degradation to install the amino group, Boc protection, and finally, Cbz removal. google.com This sequence underscores the industrial viability of using Cbz-protected cyclic amino acid derivatives as key chiral precursors.

| Step | Transformation | Reagents |

| 1 | N-Cbz Protection | Benzyl Chloroformate, Base |

| 2 | Amide Formation | Activating Agent, Ammonia |

| 3 | Hofmann Rearrangement | Bromine, Sodium Hydroxide |

| 4 | N-Boc Protection | Di-tert-butyl dicarbonate |

| 5 | N-Cbz Deprotection | Hydrogenolysis (H₂, Pd/C) |

| This interactive table outlines a representative synthetic sequence starting from a chiral cyclic amino acid. |

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of chiral centers with high enantioselectivity from achiral or racemic starting materials. Both organocatalysis and metal-based catalysis have been successfully employed in the construction of the pyrrolidine ring.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. mdpi.com Proline and its derivatives are particularly effective catalysts for the enantioselective formation of C-C and C-N bonds. mdpi.com The synthesis of substituted pyrrolidines can be achieved through various proline-catalyzed cascade reactions. For instance, the reaction between α-aminomethyl alkyl ketones and α,β-unsaturated aldehydes, catalyzed by a diphenylprolinol silyl (B83357) ether, can produce highly substituted chiral pyrrolidines with excellent enantioselectivity (>99% ee). rsc.org

These reactions typically proceed through the formation of a chiral enamine or iminium ion intermediate, which then directs the stereochemical outcome of the subsequent bond-forming steps. While not a direct synthesis of the target molecule, these methods demonstrate the power of organocatalysis in constructing the chiral pyrrolidine core, which can then be further functionalized to yield this compound.

Transition metal catalysis provides a versatile toolkit for the asymmetric synthesis of heterocyclic compounds. acs.org Metals such as rhodium, palladium, and iridium are known to catalyze a variety of transformations that can be used to construct the pyrrolidine ring with high stereocontrol.

For example, rhodium-catalyzed asymmetric arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids can produce chiral pyrrolidines with good enantioselectivities. acs.org Another approach involves the rhodium-catalyzed [3+2] cycloaddition of vinylaziridines and enolsilanes, which yields functionalized pyrrolidines with moderate to excellent diastereoselectivities. americanelements.com Palladium catalysis has also been employed for the hydroarylation of pyrrolines to generate 3-substituted pyrrolidines. researchgate.net

These metal-catalyzed methods offer access to a wide range of substituted pyrrolidines from readily available starting materials. The resulting products can then be elaborated to the desired this compound through standard functional group manipulations.

| Catalytic System | Reaction Type | Key Features |

| Proline Derivatives | Cascade Reactions | High enantioselectivity, metal-free. |

| Rhodium Complexes | Arylative Cyclization | Forms two C-C bonds and one stereocenter. acs.org |

| Palladium Complexes | Hydroarylation | Direct functionalization of pyrrolines. researchgate.net |

| This interactive table summarizes different asymmetric catalytic approaches to pyrrolidine synthesis. |

Sequential Protecting Group Strategies for Amine Functionalities

The synthetic utility of this compound lies in the presence of two distinct amine protecting groups, Cbz and Boc. The ability to selectively remove one group while the other remains intact is crucial for the stepwise elaboration of the molecule. This concept is known as orthogonal protection.

Orthogonal Deprotection Principles of Benzyloxycarbonyl (Cbz) and tert-Butoxycarbonyl (Boc) Groups

The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups are two of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. Their widespread use stems from their stability under a range of reaction conditions and, most importantly, their distinct deprotection methods. organic-chemistry.orgorganic-chemistry.org

The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis. organic-chemistry.org This involves treating the Cbz-protected amine with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). The reaction proceeds through the cleavage of the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

In contrast, the Boc group is labile under acidic conditions. researchgate.net It is commonly removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves the protonation of the carbonyl oxygen, followed by the fragmentation of the tert-butyl group as a stable carbocation (which subsequently forms isobutene).

This difference in cleavage conditions forms the basis of their orthogonality. The Cbz group is stable to the acidic conditions used to remove the Boc group, and the Boc group is stable to the neutral hydrogenolysis conditions used to remove the Cbz group. This allows for the selective deprotection of either the pyrrolidine nitrogen (protected as Cbz) or the aminomethyl side chain (protected as Boc) in this compound, enabling precise control over subsequent synthetic transformations. A recent study demonstrated a novel method for Fmoc deprotection using hydrogenolysis, which was also shown to be tolerant of N-Boc groups, further highlighting the robustness of the Boc group to these conditions. nih.gov

| Protecting Group | Deprotection Conditions | Byproducts |

| Cbz (Benzyloxycarbonyl) | H₂, Pd/C (Hydrogenolysis) | Toluene, CO₂ |

| Boc (tert-Butoxycarbonyl) | TFA or HCl (Acidolysis) | Isobutene, CO₂ |

| This interactive table compares the deprotection conditions for Cbz and Boc groups. |

Regioselective Functionalization Techniques in Pyrrolidine Synthesis

Achieving regioselectivity in the functionalization of the pyrrolidine ring is a significant synthetic challenge. Modern methodologies have been developed to introduce substituents at specific positions, avoiding the need for complex protecting group strategies.

One innovative approach combines photochemistry and biocatalysis. nih.gov A one-pot photoenzymatic synthesis can be used to create N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines from unfunctionalized pyrrolidine. nih.gov This method utilizes a regioselective photooxyfunctionalization involving a decatungstate photocatalyst ([W10O32]4–) to generate an N-Boc-3-pyrrolidinone intermediate. nih.gov This intermediate is then subjected to in-situ stereoselective biocatalytic transamination or carbonyl reduction to yield the desired chiral products with high conversions and greater than 99% enantiomeric excess. nih.gov

Metal-catalyzed reactions also offer powerful tools for regioselective functionalization. A cobalt-catalyzed reductive coupling of nitriles and acrylamides provides a convenient and highly regioselective method for synthesizing 5-methylenepyrrolidinone derivatives. organic-chemistry.org This one-pot reaction proceeds through the formation of a cobaltaazacyclopentene intermediate, demonstrating excellent control over the position of the newly formed bond. organic-chemistry.org Furthermore, N-Iodosuccinimide can promote a position-selective intramolecular C-H amination of alkyl azides, and dirhodium catalysts enable regio- and diastereoselective intramolecular nitrene insertion into sp³ C-H bonds to form N-unprotected pyrrolidines. organic-chemistry.org

The table below summarizes various regioselective functionalization techniques for pyrrolidine synthesis.

Table 1: Regioselective Functionalization Techniques

| Methodology | Reagents/Catalyst | Target Position | Product Type | Reference |

|---|---|---|---|---|

| Photoenzymatic Synthesis | Decatungstate photocatalyst, Transaminase/Carbonyl reductase | C-3 | N-Boc-3-aminopyrrolidine, N-Boc-3-hydroxypyrrolidine | nih.gov |

| Cobalt-Catalyzed Reductive Coupling | Co(dppe)I₂, Zn, ZnI₂ | C-5 | 5-Methylenepyrrolidinone | organic-chemistry.org |

| Intramolecular C-H Amination | N-Iodosuccinimide (NIS) | Position-selective | Functionalized Pyrrolidines | organic-chemistry.org |

Multi-Component Reactions and Diversity-Oriented Synthesis (DOS) Approaches

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and efficient, making them ideal for generating libraries of structurally diverse compounds for high-throughput screening. researchgate.net

A notable example is the diastereoselective synthesis of highly substituted pyrrolidines through a TiCl₄-catalyzed MCR. nih.gov This reaction involves an optically active phenyldihydrofuran, an N-tosyl imino ester, and various silane (B1218182) reagents, constructing up to three contiguous asymmetric centers in one operation with excellent diastereoselectivity. nih.govacs.org The reaction conditions can be tuned to favor the formation of the pyrrolidine derivative over a competing tetrahydrofuran (B95107) byproduct. nih.govacs.org MCRs utilizing azomethine ylides are also prevalent, offering a convergent approach to the pyrrolidine core. researchgate.net

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse and complex small-molecule libraries to explore chemical space efficiently. The "Build-Couple-Pair" (B/C/P) strategy is a cornerstone of DOS. nih.gov This strategy involves three phases:

Build: Synthesis of foundational building blocks, often incorporating key stereochemical information. A chiral pyrrolidine derivative like this compound could serve as such a building block.

Couple: The building blocks are linked together using a variety of reliable coupling reactions. nih.gov

Pair: Intramolecular reactions are used to "pair" reactive sites on the coupled intermediates, leading to the formation of complex and diverse scaffolds, often including macrocycles. nih.govnih.gov

The B/C/P strategy has been successfully employed to generate large libraries of stereochemically diverse macrolactams. nih.govacs.org In one application, all eight stereoisomers of a linear amine precursor were synthesized and then subjected to a "head-to-tail" cyclization pairing reaction to produce a library of 12-membered macrocycles. nih.gov The ability to generate a complete matrix of stereoisomers is a key advantage of this approach, facilitating the study of stereo-structure activity relationships (SSAR). nih.gov A pyrrolidine scaffold could be incorporated into the "build" phase to introduce conformational constraints and specific vectors for diversification in the final complex molecules.

Spirocyclic and fused pyrrolidine systems are of great interest in medicinal chemistry as they introduce three-dimensional complexity and conformational rigidity, which can lead to improved biological activity and selectivity.

A primary method for constructing these systems is the 1,3-dipolar cycloaddition reaction, often involving azomethine ylides. acs.orgnih.gov These ylides can be generated in situ from the condensation of an α-amino acid (like sarcosine (B1681465) or proline) with an aldehyde or ketone. nih.govtandfonline.com The subsequent cycloaddition with a suitable dipolarophile leads to the formation of spiro or fused pyrrolidine rings with high regio- and stereoselectivity. acs.org

For example, an efficient one-pot, three-component reaction between 1,2-dicarbonyl compounds, amino acid derivatives, and various dipolarophiles can produce highly functionalized dispiropyrrolizidine derivatives. acs.orgnih.gov Similarly, the reaction of isatin (B1672199) and glycine (B1666218) methyl ester chloride can form an azomethine ylide intermediate, which, when treated with (Z)-5-arylidine-2-thioxothiazolidin-4-ones, yields rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com These methods provide access to a wide range of complex heterocyclic systems under mild conditions. acs.orgtandfonline.com

The table below highlights strategies for constructing spiro and fused pyrrolidine systems.

Table 2: Strategies for Spiro and Fused Pyrrolidine Construction

| Reaction Type | Key Intermediates | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylides | Isatin, Sarcosine, Dipolarophile | Spirooxindole Pyrrolidines | tandfonline.com |

| Three-Component [3+2] Cycloaddition | Azomethine Ylides | 1,2-Dicarbonyl compounds, Amino acids, Dipolarophiles | Dispiropyrrolizidines | acs.orgnih.gov |

| Three-Component Reaction | In situ Azomethine Ylide | Isatin derivatives, Tetrahydroisoquinoline, α-Alkylidene succinimides | Dispiropyrrolo[2,1-a]isoquinoline fused pyrrolidine-2,5-diones | nih.govrsc.org |

Selective Deprotection Pathways of Cbz and Boc Amine Protecting Groups

The presence of both the carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups on this compound allows for selective deprotection, a key strategy in multi-step synthesis. The differential lability of these groups to various reagents permits the sequential unmasking of the two nitrogen atoms.

The Cbz group is classically removed under hydrogenolysis conditions. highfine.com This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. organic-chemistry.org This method is highly efficient and clean, often proceeding to completion under mild conditions. For substrates containing other reducible functional groups, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can be an effective alternative. highfine.com

Conversely, the Boc group is labile to acidic conditions. fishersci.co.uk A common method for Boc deprotection is treatment with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.com The reaction is typically rapid, occurring at room temperature. Alternatively, solutions of hydrogen chloride (HCl) in organic solvents such as dioxane or methanol (B129727) can be employed. reddit.com The choice of acid and solvent can be tailored to the sensitivity of other functional groups within the molecule. The orthogonality of these deprotection strategies is fundamental to the synthetic utility of this compound, enabling chemists to selectively reveal either the pyrrolidine nitrogen for further elaboration or the primary amine for side-chain modifications.

| Protecting Group | Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Cbz | H₂, Pd/C | Methanol, Room Temperature, 1 atm H₂ | High selectivity over Boc group |

| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temperature | High selectivity over Cbz group |

Reactivity and Functionalization at the Aminomethyl Side Chain

Following the selective removal of the Boc group to unmask the primary amine, the aminomethyl side chain of the resulting (R)-1-Cbz-3-(aminomethyl)pyrrolidine becomes a key site for a variety of chemical transformations.

The free primary amine is readily available for the formation of amide bonds, a cornerstone of peptide synthesis and the construction of many biologically active molecules. Standard peptide coupling reagents can be employed to couple the pyrrolidine derivative with a wide range of carboxylic acids, including N-protected amino acids. chemimpex.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. researchgate.net Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) also offer high coupling efficiency. nih.gov The choice of coupling reagent and conditions can be optimized to ensure high yields and maintain the stereochemical integrity of both the pyrrolidine scaffold and the coupled amino acid.

The primary amine of the aminomethyl side chain can also act as a nucleophile in various substitution reactions. For instance, it can undergo N-alkylation with alkyl halides or reductive amination with aldehydes and ketones to introduce diverse substituents. youtube.com Reductive amination, typically carried out using reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, is a mild and efficient method for forming carbon-nitrogen bonds. rsc.org

Furthermore, the primary amine can be transformed into other functional groups that can participate in carbon-carbon bond-forming reactions. For example, conversion to an isocyanate intermediate, followed by reaction with organometallic reagents, can be a pathway to introduce new carbon frameworks. researchgate.net The synthesis of urea (B33335) derivatives is another common transformation, achieved by reacting the amine with isocyanates or their synthetic equivalents. nih.govorganic-chemistry.org

| Reaction Type | Typical Reagents | Product Type |

|---|---|---|

| Amidation/Peptide Coupling | R-COOH, EDC/HOBt or PyBOP | Amides, Peptides |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amines |

| Urea Formation | Isocyanate (R-NCO) | Substituted Ureas |

Modifications and Elaboration of the Pyrrolidine Ring System

The pyrrolidine ring itself can be a target for chemical modification, provided that the reactions employed are compatible with the existing stereocenter and protecting groups.

A primary concern during the modification of the pyrrolidine ring is the preservation of the existing (R)-stereochemistry. Many synthetic strategies have been developed for the diastereoselective synthesis and functionalization of pyrrolidine derivatives, ensuring high stereocontrol. researchgate.netnih.gov For instance, catalytic asymmetric reactions can be employed to introduce new substituents onto the pyrrolidine ring in a highly stereocontrolled manner. nih.gov The existing stereocenter at the 3-position can direct the stereochemical outcome of reactions at other positions on the ring, a phenomenon known as substrate-controlled diastereoselection. Reactions such as diastereoselective alkylations or cycloadditions can be utilized to build up molecular complexity while maintaining the chiral integrity of the core structure. acs.org

While this compound itself does not possess readily modifiable functional groups on the pyrrolidine ring other than the protected nitrogen, its synthesis often starts from precursors that do, such as chiral hydroxyprolines. nih.gov Should a synthetic route employing this building block require further functionalization of the pyrrolidine core, reactions would need to be carefully chosen to be compatible with the Cbz protecting group. For example, if a hydroxyl group were present on the ring, it could be converted to other functionalities such as halides or azides via nucleophilic substitution, often with inversion of stereochemistry if the reaction proceeds via an SN2 mechanism. These new functional groups can then serve as handles for further elaboration of the pyrrolidine scaffold. The robustness of the Cbz group to a range of non-reductive conditions allows for a variety of transformations to be explored.

Research Perspectives in Medicinal Chemistry Utilizing R 1 Cbz 3 Boc Aminomethyl Pyrrolidine

Scaffold for the Discovery and Design of Bioactive Moleculeschemimpex.comnih.gov

The unique three-dimensional structure of the pyrrolidine (B122466) ring allows for the efficient exploration of pharmacophore space, a key advantage in drug design. nih.govresearchgate.net The defined stereochemistry and non-planar nature of the (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine scaffold provide a robust framework for attaching various functional groups in a spatially precise manner, which is crucial for achieving high-affinity interactions with biological targets. nih.govresearchgate.net This compound serves as a critical intermediate for creating diverse chemical architectures, facilitating the development of novel therapeutic agents. chemimpex.com

Rational Design of Enzyme Inhibitors (e.g., Protease Inhibitors, Kinase Inhibitors)chemimpex.com

The rational design of enzyme inhibitors often relies on scaffolds that can orient functional groups to mimic the transition state of an enzymatic reaction or to fit precisely into active sites. nih.gov The pyrrolidine scaffold is particularly valuable in this context. researchgate.net this compound serves as a precursor to chiral amines that are integral components of many enzyme inhibitors. nih.govsemanticscholar.org

For instance, in the development of kinase inhibitors, which are a major class of cancer therapeutics, pyrrolidine-containing structures are frequently employed to establish key interactions within the ATP-binding pocket of the kinase. acs.org The stereochemistry of the pyrrolidine ring can dictate the orientation of substituents, leading to improved potency and selectivity. nih.gov Structure-guided design, using crystal structures of target enzymes, allows for the rational incorporation of pyrrolidine-based fragments to optimize binding. nih.gov

Similarly, in the design of protease inhibitors, the pyrrolidine core can function as a rigid spacer element that correctly positions pharmacophoric groups, such as hydrogen bond donors and acceptors, to interact with the enzyme's catalytic residues.

Below is a table summarizing examples of enzyme classes targeted by inhibitors derived from pyrrolidine scaffolds.

| Enzyme Class | Example Target | Role of Pyrrolidine Scaffold |

| Kinases | Janus Kinases (JAKs) | Provides a core structure for orienting substituents to achieve selective binding in the ATP pocket. nih.govacs.org |

| Proteases | Matrix Metalloproteinases (MMPs) | Acts as a rigid backbone to position zinc-binding groups and other functionalities for optimal interaction. nih.gov |

| Imine Reductases (IREDs) | Engineered IREDs | Serves as a substrate precursor for synthesizing chiral pyrrolidinamines, which are themselves key pharmaceutical intermediates. nih.govsemanticscholar.org |

Exploration as Ligands for Receptor Modulation and Agonismchemimpex.comnih.gov

The pyrrolidine scaffold is also extensively used in the design of ligands that modulate the activity of cell surface and intracellular receptors. chemimpex.com Its conformationally restricted nature helps in designing ligands with high selectivity for specific receptor subtypes. nih.gov

Research into serotonin (B10506) 5-HT3 receptor ligands, for example, has utilized pyrrolidone-based structures to probe the receptor's binding site. nih.gov By systematically modifying the scaffold, researchers can develop compounds ranging from full antagonists to agonists, demonstrating that subtle structural changes on the pyrrolidine ring can significantly alter the pharmacological response. nih.gov The stereochemistry of the scaffold is often a determining factor for the molecule's functional activity (agonist vs. antagonist) and binding affinity. nih.gov

The development of antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis, has also employed chiral pyrrolidine derivatives to achieve high binding affinity. nih.gov

Synthetic Approaches to Peptide Mimetics and Modified Peptideschemimpex.com

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov this compound is a valuable starting material for these synthetic endeavors due to its structural similarity to the amino acid proline. chemimpex.compeptide.com

Controlled Incorporation into Oligopeptide Chainspeptide.com

The dual-protected nature of this compound allows for its controlled and directional incorporation into growing peptide chains. The Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) groups are orthogonal protecting groups, meaning one can be selectively removed without affecting the other. peptide.com

This feature is crucial in solid-phase peptide synthesis (SPPS) and solution-phase methods. For example, the Boc group can be removed under acidic conditions to free the aminomethyl group for coupling to the carboxylic acid of the preceding amino acid in a peptide sequence. Subsequently, the Cbz group on the pyrrolidine nitrogen can be removed via hydrogenolysis to allow for the extension of the peptide chain from that position. This controlled methodology enables the synthesis of well-defined oligopeptides containing the pyrrolidine moiety. peptide.com

Influence of Pyrrolidine Stereochemistry on Mimetic Conformation and Molecular Recognitionresearchgate.netbeilstein-journals.org

The stereochemistry of the pyrrolidine ring has a profound impact on the three-dimensional shape of the resulting peptidomimetic. researchgate.net The rigid, non-planar structure of the five-membered ring restricts the conformational freedom of the peptide backbone into which it is incorporated. researchgate.netnih.gov This pre-organization can favor a specific secondary structure, such as a β-turn, which is often critical for molecular recognition and biological activity. nih.gov

Development of Chemical Probes for Biological Mechanism Studieschemimpex.com

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. This compound can serve as a core structure for the synthesis of such probes. By leveraging its versatile chemical handles, researchers can attach reporter groups (like fluorescent dyes or biotin (B1667282) tags) or reactive groups (for covalent labeling of target proteins).

The synthesis begins with the core pyrrolidine scaffold, to which a pharmacophore known to bind a specific target is attached. The orthogonal protecting groups allow for the selective introduction of a linker arm, which is then connected to the desired tag. The resulting chemical probe retains the binding properties of the original bioactive molecule while enabling the detection, visualization, or isolation of its biological target. This approach facilitates studies on target engagement, cellular localization, and the downstream effects of modulating a specific biological pathway.

Investigation of Neurotransmitter Systems

The central nervous system (CNS) is a primary target for therapeutic intervention, and molecules that can modulate neurotransmitter systems are of paramount importance. nih.govnih.gov this compound serves as a key starting material for the synthesis of various CNS-active agents, particularly those targeting GABAergic and serotonergic pathways. chemimpex.com

Derivatives of this pyrrolidine building block have been instrumental in the development of positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govwikipedia.org GABA-A receptors are the principal mediators of fast inhibitory neurotransmission in the brain, and their modulation can produce sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgmdpi.com Researchers have synthesized novel series of pyrroloindolines that exhibit significant potentiation of GABA-A receptor activity. nih.gov The stereochemistry imparted by the (R)-pyrrolidine core is often crucial for the desired biological activity. For instance, studies on pyrroloindoline-based PAMs have demonstrated that specific stereoisomers can lead to enhanced potency at the α1β2γ2 GABA-A receptor subtype. nih.gov

In the realm of serotonergic systems, pyrrolidine derivatives are explored as ligands for various serotonin (5-HT) receptors, which are implicated in mood, cognition, and pain. uj.edu.pl For example, novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their dual affinity for the 5-HT1A receptor and the serotonin transporter (SERT). uj.edu.pl Furthermore, conformationally constrained derivatives based on the pyrrolidone structure have yielded potent 5-HT3 receptor antagonists. nih.gov The this compound scaffold allows for the systematic introduction of different substituents to probe the binding requirements of these receptors and optimize ligand affinity and selectivity.

Below is a table summarizing the biological activity of representative pyrrolidine derivatives in neurotransmitter system research:

| Compound Class | Target | Biological Activity | Key Findings |

| Pyrroloindolines | α1β2γ2 GABA-A Receptor | Positive Allosteric Modulator (PAM) | Halogen substitution at the C5 position of the pyrroloindoline core significantly increased PAM potency. nih.gov |

| 3-(1H-indol-3-yl)pyrrolidine-2,5-diones | 5-HT1A Receptor / SERT | Dual Affinity Ligands | Modifications to the spacer length and substituents on the indole (B1671886) ring influence affinity for both targets. uj.edu.pl |

| Pyrrolidone Derivatives | 5-HT3 Receptor | Antagonists | The structural features of both the azabicyclo moiety and the heteroaromatic portion affect the functional activity. nih.gov |

Studies of Protein-Ligand Binding Interactions

The precise interaction between a ligand and its protein target is fundamental to its biological effect. This compound provides a rigid scaffold that can be elaborated to probe the topology of protein binding pockets and understand the molecular determinants of affinity and selectivity. chemimpex.com

One area where pyrrolidine derivatives have been particularly useful is in the study of sigma (σ) receptors. The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders. Researchers have designed and synthesized novel pyridazinone derivatives incorporating a pyrrolidine moiety to investigate the pharmacophoric requirements of σ1 receptor ligands. acs.org These studies have revealed that the nature of the substituent on the pyrrolidine nitrogen plays a critical role in both affinity and selectivity over the σ2 receptor. For example, the substitution of a larger diazepane or a smaller pyrrolidine ring can influence the binding affinity for the σ1 receptor. acs.org

Computational modeling and structure-activity relationship (SAR) studies are often coupled with the synthesis of these derivatives to rationalize the observed binding data. nih.govacs.org For instance, in the development of novel 5-HT3 receptor ligands based on a pyrrolidone structure, computational studies were employed to understand the ligand-receptor interaction modalities. nih.gov These in silico approaches, guided by the experimental data from a series of synthesized compounds, help to build a predictive model of the binding site and inform the design of future ligands with improved properties. The defined stereochemistry of this compound is a critical parameter in these studies, as even minor changes in the spatial arrangement of substituents can dramatically alter binding affinity and functional activity.

The following table presents data on the binding of pyrrolidine-containing ligands to specific protein targets:

| Compound Series | Target Protein | Ligand Modification | Binding Affinity (Ki in nM) |

| Pyridazinone Derivatives | σ1 Receptor | Pyrrolidine derivative (Compound 20) | 35.5 ± 3.8 |

| Pyridazinone Derivatives | σ2 Receptor | Pyrrolidine derivative (Compound 20) | 458 ± 54 |

| Quinuclidine Derivatives | 5-HT3 Receptor | (S)-enantiomer (Compound 7i) | Subnanomolar affinity |

Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra would be essential for the complete structural assignment of (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine.

In a typical ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the aromatic protons of the carbamoylbenzyl (Cbz) group would be expected to appear in the downfield region, typically between 7.2 and 7.4 ppm. The benzylic protons of the Cbz group would likely resonate as a singlet around 5.1 ppm. The protons of the tert-butoxycarbonyl (Boc) group would give rise to a characteristic sharp singlet at approximately 1.4 ppm, integrating to nine protons. The protons on the pyrrolidine (B122466) ring and the aminomethyl side chain would exhibit more complex splitting patterns (multiplets) in the aliphatic region of the spectrum, generally between 1.5 and 3.6 ppm. The specific chemical shifts and coupling constants (J) would allow for the detailed assignment of each proton and the confirmation of the connectivity within the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbons of the Cbz and Boc protecting groups would be expected to appear significantly downfield, typically in the range of 155-175 ppm. The aromatic carbons of the Cbz group would resonate between 127 and 137 ppm. The quaternary carbon and the methyl carbons of the Boc group would have characteristic signals around 80 ppm and 28 ppm, respectively. The carbons of the pyrrolidine ring and the benzylic carbon of the Cbz group would appear in the intermediate region of the spectrum.

A hypothetical data table for the expected NMR signals is presented below.

| Assignment | Hypothetical ¹H NMR Chemical Shift (δ, ppm) | Hypothetical ¹³C NMR Chemical Shift (δ, ppm) |

| Cbz-Ar-H | 7.2-7.4 (m, 5H) | 127-137 |

| Cbz-CH₂ | ~5.1 (s, 2H) | ~67 |

| Pyrrolidine-H | 1.5-3.6 (m) | 25-60 |

| Boc-NH-CH₂ | ~3.1 (m, 2H) | ~45 |

| Boc-C(CH₃)₃ | ~1.4 (s, 9H) | ~80 |

| Boc-C(CH₃)₃ | ~1.4 (s, 9H) | ~28 |

| Cbz-C=O | - | ~155 |

| Boc-C=O | - | ~156 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns. For this compound (C₁₈H₂₆N₂O₄), the calculated molecular weight is approximately 334.41 g/mol .

In a high-resolution mass spectrum (HRMS), the exact mass of the molecular ion ([M]+) or a protonated molecule ([M+H]+ in positive ion mode) can be measured with high accuracy, allowing for the determination of the elemental formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. The Boc group is known to be labile under mass spectrometric conditions and can readily lose isobutylene (B52900) (56 Da) or the entire tert-butyl group (57 Da). The Cbz group can also fragment, for example, through the loss of the benzyl (B1604629) group (91 Da). The pyrrolidine ring can undergo characteristic ring-opening fragmentation pathways. The analysis of these fragment ions allows for the confirmation of the presence of the different structural motifs within the molecule.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is crucial for assessing its chemical purity and, importantly, its enantiomeric purity (enantiomeric excess, ee).

For the determination of chemical purity, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with additives like trifluoroacetic acid to improve peak shape. The compound would be detected using a UV detector, as the Cbz group contains a chromophore that absorbs UV light.

To determine the enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based chiral columns, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of enantiomers of a wide range of compounds, including N-protected amino derivatives. The mobile phase for chiral separations is often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol). The differential interaction of the two enantiomers with the chiral stationary phase leads to their separation, allowing for the quantification of each enantiomer and the calculation of the enantiomeric excess.

A representative data table for a potential HPLC method is provided below.

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18, e.g., 4.6 x 250 mm, 5 µm | Chiralpak® AD-H or similar, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at ~254 nm | UV at ~254 nm |

| Column Temp. | Ambient | Ambient |

Chiroptical Methods for Absolute Configuration Assignment

While HPLC with a chiral stationary phase can separate enantiomers, it does not inherently determine the absolute configuration (R or S) of each eluting peak without a reference standard of known configuration. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for the assignment of the absolute configuration of chiral molecules.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimentally measured CD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the compound can be confidently assigned.

Although specific chiroptical data for this compound is not readily found in the literature, this approach remains a definitive method for the confirmation of its absolute stereochemistry. The chromophore of the Cbz group would be particularly useful for CD analysis.

Future Research Directions and Emerging Avenues

Sustainable and Green Chemistry Approaches for Synthesis of (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Future research into the synthesis of this compound and related structures will likely focus on these sustainable practices. One promising direction is the development of one-pot, multicomponent reactions that construct the pyrrolidine (B122466) ring and install the required functional groups in a single, efficient operation. tandfonline.com Such approaches enhance atom and step economy, reducing the need for intermediate purification steps and minimizing solvent consumption. tandfonline.com

Another key area is the use of environmentally benign solvents, such as water or ethanol-water mixtures, to replace traditional volatile organic compounds. rsc.org For instance, catalyst-free domino reactions for synthesizing pyrrolidine-fused spirooxindoles have been successfully conducted at room temperature in an ethanol-water medium, demonstrating the feasibility of aqueous systems. rsc.org Similarly, the synthesis of N-methylpyrrolidine has been achieved in an aqueous medium using inexpensive and environmentally friendly catalysts like potassium carbonate. researchgate.net Applying these principles could lead to a more sustainable manufacturing process for this compound. Furthermore, employing solvent-free conditions, as demonstrated in some asymmetric aldol (B89426) reactions using pyrrolidine-based organocatalysts, represents another significant green chemistry approach. mdpi.com

| Strategy | Description | Potential Advantages | Reference Example |

|---|---|---|---|

| Aqueous Medium Synthesis | Utilizing water or water-alcohol mixtures as the reaction solvent. | Reduced toxicity, cost-effective, environmentally friendly. | Synthesis of spirooxindoles in EtOH-H₂O. rsc.org |

| Catalyst-Free Conditions | Designing reactions that proceed efficiently without the need for a catalyst. | Avoids toxic metal catalysts, simplifies purification, reduces cost. | Three-component domino reaction at room temperature. rsc.org |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form the final product. | High atom economy, reduced waste, increased synthetic efficiency. tandfonline.com | Synthesis of pyrrolidine derivatives via [3+2] cycloadditions. tandfonline.com |

| Solvent-Free Reactions | Conducting reactions with low catalyst loading without a solvent medium. | Eliminates solvent waste, simplifies product isolation. | Asymmetric aldol reaction using prolinamide organocatalysts. mdpi.com |

Computational Chemistry and Molecular Modeling Studies

Computational tools are indispensable for predicting molecular properties and guiding experimental design, thereby saving time and resources. For a chiral molecule like this compound, computational studies can provide deep insights into its behavior and potential applications.

The three-dimensional structure of this compound is crucial for its function, particularly when it is used as a scaffold in drug design. The pyrrolidine ring is not planar and can adopt various puckered conformations. Conformational analysis, using quantum chemical calculations such as Density Functional Theory (DFT), can determine the relative energies of these different conformers and their population at equilibrium. researchgate.netmdpi.com A rigorous computational protocol is necessary because the energy differences between conformers can be very small, requiring high-accuracy electronic structure methods. researchgate.net Such studies are vital for understanding how the molecule will present its functional groups in a biological environment, which in turn influences stereoselectivity in reactions where it is used as a catalyst or chiral auxiliary. researchgate.net

In silico molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to the active site of a macromolecular target, such as a protein or enzyme. mdpi.com While this compound is a building block, derivatives synthesized from it can be evaluated as potential therapeutic agents. Docking studies can guide the design of these derivatives. For example, various pyrrolidine derivatives have been computationally docked against targets like the anti-apoptotic protein Mcl-1, cyclooxygenase enzymes (COX-1 and COX-2), and cholinesterases to predict their inhibitory potential. nih.govnih.govrsc.org These studies help in understanding the structure-activity relationships and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are essential for binding. nih.govtandfonline.com This predictive power allows for the rational design of more potent and selective inhibitors before committing to their synthesis. tandfonline.com

| Biological Target | Type of Pyrrolidine Derivative | Computational Method | Key Finding |

|---|---|---|---|

| Myeloid cell leukemia-1 (Mcl-1) | General Pyrrolidine Series | 3D-QSAR, Molecular Docking, MD Simulation | Identified structural requirements for Mcl-1 inhibition and guided the design of new potent candidates. nih.govtandfonline.com |

| COX-1 and COX-2 Enzymes | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Molecular Docking | Predicted binding interactions to explain in vivo anti-inflammatory and analgesic activity. nih.gov |

| Cholinesterases (AChE and BChE) | Dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] | Molecular Modeling | Helped understand the parameters responsible for observed inhibitory properties against AChE and BChE. rsc.org |

| Pancreatic α-amylase & Intestinal α-glucosidase | Isoxazolinyl-1,2,3-triazolyl- rsc.orgnih.gov-benzoxazin-3-ones | Molecular Docking | Identified compounds with high binding affinities, suggesting promising antidiabetic potential. mdpi.com |

Chemoenzymatic Synthesis of Pyrrolidine Derivatives

Chemoenzymatic synthesis merges the advantages of chemical and biological catalysis to create efficient and highly selective reaction pathways. This approach is particularly valuable for producing chiral molecules. A promising future direction is the application of chemoenzymatic routes to synthesize precursors of this compound. For instance, a one-pot photoenzymatic process has been developed for the synthesis of N-Boc-3-aminopyrrolidine. nih.gov This method cleverly combines a photochemical oxyfunctionalization step, which selectively activates a C-H bond on the pyrrolidine ring, with a stereoselective enzymatic transamination using an amine transaminase (ATA). nih.gov This process achieves high conversions and excellent enantiomeric excess (>99%) under mild conditions, starting from readily available materials. nih.gov Adapting such chemoenzymatic cascades could provide a more sustainable and efficient alternative to traditional multi-step chemical syntheses for producing optically pure pyrrolidine building blocks.

Exploration of Novel Reactivity Patterns for this compound

The presence of two distinct amine-protecting groups, the carbobenzyloxy (Cbz) group and the tert-butoxycarbonyl (Boc) group, on the same molecule offers significant opportunities for exploring novel reactivity through selective deprotection. The Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by hydrogenolysis. researchgate.netorganic-chemistry.org This orthogonality allows for the selective unmasking of either the ring nitrogen or the side-chain primary amine, enabling stepwise functionalization.

Future research could focus on leveraging this differential reactivity. For example, after selective N-Boc deprotection, the resulting primary amine could be used in a variety of transformations, such as palladium-catalyzed coupling reactions, reductive aminations, or amide bond formations, while the pyrrolidine nitrogen remains protected. organic-chemistry.org Conversely, selective removal of the Cbz group would free the secondary amine for reactions like N-arylation or alkylation. Furthermore, modern synthetic methods like intramolecular C-H amination, catalyzed by copper or rhodium, could be explored to create more complex polycyclic structures from derivatives of this compound. organic-chemistry.org The application of such advanced synthetic methodologies will undoubtedly expand the chemical space accessible from this versatile building block.

Application in Material Science for Advanced Polymeric Systems

While primarily used in medicinal chemistry, chiral building blocks like this compound have untapped potential in material science. chemimpex.com The development of advanced polymeric systems often requires monomers with specific functionalities and stereochemistry to control the final properties of the material. routledge.com

After deprotection, the diamine structure of the core molecule could serve as a novel monomer or cross-linking agent in the synthesis of specialty polymers like polyamides or polyurethanes. The inherent chirality of the (R)-pyrrolidine unit could be used to create polymers with unique chiroptical properties, which are valuable for applications in optical devices or chiral separation media. Furthermore, incorporating the rigid pyrrolidine ring into a polymer backbone could enhance thermal stability and modify mechanical properties. chemimpex.com Future investigations could explore the polymerization of this diamine with various diacyl chlorides or diisocyanates to create a new class of advanced polymers, and subsequently study their structural, thermal, and optical characteristics.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for introducing Boc and Cbz protecting groups onto pyrrolidine derivatives like (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine?

- Methodological Answer : The synthesis typically involves sequential protection of the pyrrolidine nitrogen and aminomethyl group. First, the primary amine at the 3-position is protected using Boc (tert-butoxycarbonyl) via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP in THF). The pyrrolidine nitrogen is then protected with Cbz (benzyloxycarbonyl) using benzyl chloroformate in the presence of a base like triethylamine. Careful monitoring via TLC or HPLC is critical to avoid overprotection or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the Boc (1.4 ppm, singlet for tert-butyl) and Cbz (5.1 ppm, singlet for benzyl CH) groups. The pyrrolidine ring protons exhibit splitting patterns dependent on stereochemistry (e.g., coupling constants for adjacent protons).

- IR : Stretching vibrations for carbamate (C=O at ~1680–1720 cm) and urethane (C=O at ~1700–1740 cm) groups confirm protection.

- Mass Spectrometry : High-resolution MS (HRMS) should show [M+H] peaks matching the molecular formula (CHNO) .

Advanced Research Questions

Q. How can researchers ensure stereochemical fidelity during the synthesis of this compound, particularly when introducing the aminomethyl group at the 3-position?

- Methodological Answer : Asymmetric synthesis or chiral resolution is critical. For example, using a chiral auxiliary (e.g., Evans oxazolidinones) during aminomethylation or employing enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) can control stereochemistry. Chiral HPLC or polarimetry should be used to verify enantiomeric excess (>98% for pharmaceutical-grade intermediates). X-ray crystallography (as in ) can resolve ambiguous configurations .

Q. What strategies are recommended for resolving contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns or IR peaks) when synthesizing novel pyrrolidine derivatives?

- Methodological Answer :

- NMR Discrepancies : Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign stereochemistry. For unexpected splitting, consider dynamic effects (e.g., ring puckering in pyrrolidine) or impurities.

- IR Anomalies : Compare with reference spectra from databases like NIST Chemistry WebBook ( ) to identify unanticipated functional groups.

- Crystallographic Validation : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation .

Q. How can this compound serve as a scaffold in designing kinase inhibitors or GPCR-targeted therapeutics, based on current structural biology insights?

- Methodological Answer : The pyrrolidine core’s rigidity and stereochemistry make it ideal for mimicking peptide bonds or interacting with hydrophobic enzyme pockets. For kinase inhibitors, introduce substituents at the 3-aminomethyl position (e.g., aryl groups for π-stacking with ATP-binding sites). For GPCRs, modify the Cbz group to enhance lipophilicity and BBB penetration. Computational docking (e.g., AutoDock Vina) and SAR studies guided by crystallographic data ( ) can optimize binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。